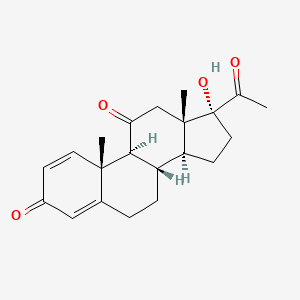

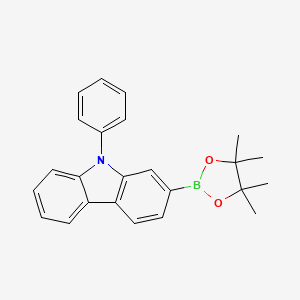

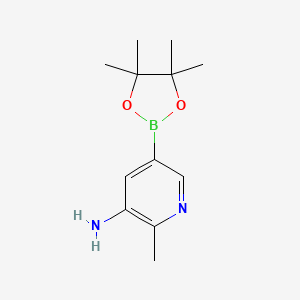

![molecular formula C10H14Cl3N3 B1429339 [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1375473-13-4](/img/structure/B1429339.png)

[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

説明

“[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” is a compound that contains a benzimidazole moiety . Benzimidazole compounds have been found to exhibit potent in vitro antimicrobial activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A specific synthesis method for a similar compound involves taking o-phenylenediamine and glycine, placing them in a high-pressure kettle, adding 6mol/L of HCl, stirring evenly, and then heating at 120°C for 48 hours .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring . The compound also contains a chlorine atom and two amine groups .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For example, they can participate in oxidative cross-coupling reactions with anilines, primary alkyl amines, and sodium azide .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 254.55 . The InChI code is1S/C8H8ClN3.2ClH/c9-5-1-2-6-7 (3-5)12-8 (4-10)11-6;;/h1-3H,4,10H2, (H,11,12);2*1H .

科学的研究の応用

Synthesis and Antimicrobial Activity

- A study synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibited good antibacterial and cytotoxic properties (Noolvi et al., 2014).

Anti-inflammatory Applications

- Certain derivatives, including the benzimidazole class, have been found to exhibit significant anti-inflammatory activity, as evidenced in a study where a benzimidazole derivative demonstrated potency comparable to Indomethacin (KunnambathKrishnakumar et al., 2013).

Antineoplastic and Antifilarial Agents

- Methyl and ethyl benzimidazole-2-carbamates showed potential as antineoplastic and antifilarial agents. Some compounds exhibited significant growth inhibition in certain cell lines and demonstrated in vivo antifilarial activity (Ram et al., 1992).

Antimicrobial Agents

- Novel azetidin-2-ones, synthesized from 1H-benzimidazole derivatives, displayed antimicrobial activity, indicating their potential as antimicrobial agents (Ansari & Lal, 2009).

Anticancer Activity

- Certain benzimidazole–thiazole derivatives were synthesized and evaluated, showing promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).

Pharmacologically Active Compounds

- Dialkylaminobenzimidazoles were investigated for their potential antiarrhythmic, antiaggregation, and antiserotonin activity, identifying compounds with significant pharmacological effects (Zhukovskaya et al., 2017).

Antihypertensive Activity

- Benzimidazole derivatives were synthesized and demonstrated significant antihypertensive activity, offering potential applications in managing hypertension (Sharma et al., 2010).

Entomological and Antibacterial Activities

- Novel benzothiazole derivatives containing benzimidazole and imidazoline moieties were synthesized and showed potent antibacterial and entomological activities (Chaudhary et al., 2011).

Organic Light-Emitting Diodes

- Bipolar triphenylamine-benzimidazole derivatives were developed for use in organic light-emitting diodes, showcasing the versatility of benzimidazole derivatives in materials science (Ge et al., 2008).

将来の方向性

特性

IUPAC Name |

2-(5-chloro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3.2ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTQXARQBMOMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

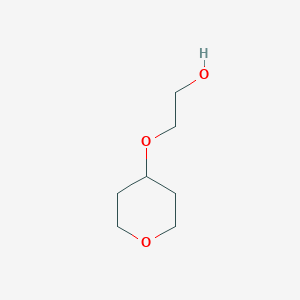

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

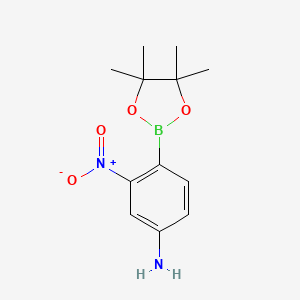

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

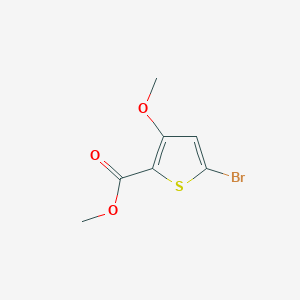

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)